2-Amino-4'-fluorobenzophenone

Crystallinity Purification Solid-State Stability

2-Amino-4'-fluorobenzophenone (FAB, CAS 3800-06-4) is the critical ortho-amino/para-fluoro benzophenone for Pitavastatin synthesis via Friedländer condensation. The 4'-fluoro group directs regioselective cyclization essential for correct drug substance substitution—unlike unsubstituted or isomeric analogs. Unique C–H···F interactions (confirmed by XRD) enhance solid-state stability (mp 127–131°C vs. 105–108°C for non-fluorinated analogs). Supplied ≥98% pure (GC/T), light yellow crystalline powder. Also available as Pitavastatin Impurity 19 for ANDA analytical development. Inquire for bulk.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 3800-06-4
Cat. No. B132669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4'-fluorobenzophenone
CAS3800-06-4
Synonyms(2-Aminophenyl)(4-fluorophenyl)methanone;  2-Aminophenyl 4-Fluorophenyl Ketone;  o-(p-Fluorobenzoyl)aniline; 
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N
InChIInChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
InChIKeyFFFXIQFESQNINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4'-fluorobenzophenone (CAS 3800-06-4): Key Intermediate Profile


2-Amino-4'-fluorobenzophenone (FAB), with CAS 3800-06-4 and molecular formula C13H10FNO (MW 215.23), is a substituted benzophenone featuring an ortho-amino group on one phenyl ring and a para-fluoro substituent on the other . This compound serves as a versatile intermediate in pharmaceutical synthesis, notably as a critical building block for the anticholesteremic drug Pitavastatin . Its single-crystal X-ray diffraction (XRD) structure has been elucidated, and comprehensive spectroscopic characterization (FT-IR, FT-Raman, 1H and 13C NMR) confirms its chemical identity [1]. Commercial material is typically supplied as a light yellow to yellow powder or crystal with purity specifications exceeding 98.0% (GC/T) and a melting point range of 127.0–131.0 °C .

Why 2-Amino-4'-fluorobenzophenone Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The 2-amino-4'-fluorobenzophenone scaffold possesses a specific ortho-amino/para-fluoro substitution pattern that is non-interchangeable with unsubstituted 2-aminobenzophenone or analogs bearing alternative halogen (e.g., Cl) or positional isomers. The fluorine atom at the 4'-position imparts distinct electronic effects and metabolic stability that directly influence downstream synthetic outcomes and biological activity profiles [1]. For example, the 2-amino-4'-fluoro substitution pattern is essential for constructing the quinoline core of Pitavastatin via Friedländer-type condensation; substituting the 4'-fluoro group with hydrogen or relocating it to other positions fundamentally alters the regioselectivity and yield of subsequent heterocyclization steps [2]. Similarly, crystal packing and solid-state properties—governed by C–H···F hydrogen bonding interactions unique to this fluorinated architecture—differ substantially from non-fluorinated congeners, affecting purification behavior, stability, and formulation compatibility [3].

Quantitative Differentiation Evidence: 2-Amino-4'-fluorobenzophenone vs. Closest Analogs


Melting Point Elevation: Superior Crystalline Stability vs. Unsubstituted 2-Aminobenzophenone

2-Amino-4'-fluorobenzophenone exhibits a melting point of 127.0–131.0 °C (typical 129 °C), which is approximately 22–24 °C higher than the unsubstituted analog 2-aminobenzophenone (mp 105–108 °C) [1]. This significant elevation in melting point reflects stronger intermolecular interactions in the crystal lattice, attributed to C–H···F hydrogen bonding involving the para-fluorophenyl moiety [2]. The higher melting range facilitates improved purification via recrystallization and confers enhanced thermal stability during storage and downstream synthetic processing.

Crystallinity Purification Solid-State Stability

Commercial Purity Specification: Consistently High Assay (>98.0%) Validated by Multiple Methods

Commercial 2-amino-4'-fluorobenzophenone is routinely supplied with purity specifications of >98.0% (GC) and >98.0% (nonaqueous titration), with some analytical reports documenting test results as high as 99.58% [1]. This dual-method validation (GC for volatile impurities; titration for total assay) provides more rigorous quality assurance compared to many analogs. For instance, 4-amino-2-fluorobenzophenone is typically offered at 95% purity without equivalent multi-method certification , while 2-amino-4-methylbenzophenone requires 99% assay by single-method determination only .

Purity Quality Control Procurement Specification

Unique Crystallographic C–H···F Hydrogen Bonding Network: Structural Rationale for Solid-State Differentiation

Single-crystal X-ray diffraction analysis reveals that 2-amino-4'-fluorobenzophenone forms a distinctive C–H···F hydrogen bonding network in the solid state, with intermolecular interactions between the para-fluorine atom and adjacent aromatic C–H groups [1][2]. This specific supramolecular architecture is absent in the unsubstituted analog 2-aminobenzophenone, which lacks fluorine and therefore cannot participate in such interactions. The C–H···F contacts contribute to the compound's higher melting point (127–131 °C vs. 105–108 °C) and influence its solubility profile in organic solvents .

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Established Synthetic Utility: Documented Pitavastatin Intermediate with Reported Process Yield

2-Amino-4'-fluorobenzophenone is a documented key intermediate in the multi-step synthesis of Pitavastatin calcium, a marketed HMG-CoA reductase inhibitor (statin) for hypercholesterolemia [1]. An improved process starting from this compound achieved an overall yield of 24.8% across several synthetic steps to Pitavastatin calcium [2]. In contrast, the 4-amino-2-fluorobenzophenone isomer is explicitly noted as having no published role in Pitavastatin synthesis and is considered a less commercially prevalent isomer . Similarly, 2-amino-5-chlorobenzophenone serves as a precursor for benzodiazepines rather than statins [3], while 2-aminobenzophenone lacks the requisite 4'-fluoro group for constructing the quinoline core of Pitavastatin via Friedländer condensation [4].

Pharmaceutical Synthesis Process Chemistry Drug Intermediate

Optimal Application Scenarios for 2-Amino-4'-fluorobenzophenone Based on Quantified Differentiation


Pitavastatin Process Development and Generic API Manufacturing

2-Amino-4'-fluorobenzophenone is the preferred starting material for constructing the quinoline core of Pitavastatin via Friedländer condensation with appropriate β-ketoesters or 1,3-dicarbonyl compounds [1]. The documented overall process yield of 24.8% from this intermediate to Pitavastatin calcium provides a benchmark for process optimization [2]. The compound's high commercial purity (>98.0% by dual-method validation) reduces the impurity burden in subsequent steps, while the para-fluoro substituent directs regioselective cyclization essential for the correct substitution pattern of the final drug substance . Unsubstituted or differently substituted analogs (e.g., 2-aminobenzophenone, 4-amino-2-fluorobenzophenone) cannot substitute without fundamentally altering the synthetic route and product profile.

Crystallization Process Development and Solid-State Characterization

The well-defined crystal structure and unique C–H···F hydrogen bonding network of 2-amino-4'-fluorobenzophenone make it an excellent model compound for studying fluorine-mediated intermolecular interactions in organic solids [1][2]. Its elevated melting point (127–131 °C) relative to non-fluorinated analogs (105–108 °C) provides a quantitative thermal stability advantage that can be leveraged in recrystallization optimization and polymorph screening studies . Researchers developing crystallization processes for fluorinated pharmaceutical intermediates can utilize this compound as a reference standard for establishing purification protocols.

Heterocyclic Library Synthesis Requiring Ortho-Aminoaryl Ketone Scaffolds

As an ortho-aminobenzophenone derivative, 2-amino-4'-fluorobenzophenone serves as a versatile building block for synthesizing diverse nitrogen-containing heterocycles, including 1,5-benzodiazepines, quinazolines, and quinolines [1][2]. The 4'-fluoro substituent imparts distinct electronic properties and metabolic stability to downstream products, which is particularly valuable in medicinal chemistry programs targeting fluorinated drug candidates. The compound's established role as a Friedel-Crafts acylation reagent further expands its synthetic utility .

Analytical Method Development and Reference Standard Qualification

Given its identification as Pitavastatin Impurity 19 in pharmacopoeial contexts, 2-amino-4'-fluorobenzophenone is procured as a reference standard for analytical method development, method validation, and quality control applications in Abbreviated New Drug Applications (ANDAs) for Pitavastatin [1][2]. The compound's well-characterized spectroscopic profile—including FT-IR, FT-Raman, 1H and 13C NMR, and single-crystal XRD data—facilitates its use as a calibration standard in impurity profiling and stability-indicating assay development .

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